Troxipide
Beschreibung
Troxipide (chemical formula: C₁₅H₂₂N₂O₄) is a non-antisecretory, cytoprotective agent primarily used to treat gastritis and gastric ulcers (GU). It belongs to the ATC class A02BX11, categorized under "Other drugs for gastric ulcers and gastroesophageal reflux disease (GORD)" . Unlike acid-suppressing agents such as ranitidine or proton pump inhibitors, this compound exerts therapeutic effects by:
- Enhancing mucosal defense mechanisms: Increases gastric mucus secretion, collagen regeneration, and protective prostaglandin synthesis .
- Anti-inflammatory action: Reduces neutrophil migration and oxidative stress, mitigating mucosal damage .
- Improved microcirculation: Promotes epithelial repair and mucosal healing .
Pharmacokinetic studies in rats reveal that this compound undergoes extensive metabolism, producing 45 metabolites (9 phase I, 36 phase II) via oxidation, demethylation, and conjugation pathways. Key pharmacokinetic parameters in gastric ulcer (GU) rats include higher Cmax, AUC(0–t), and t₁/₂ compared to normal controls, suggesting altered absorption and distribution in disease states .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIITVVESCNIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023725 | |
| Record name | Troxipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30751-05-4 | |
| Record name | Troxipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troxipide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troxipide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Troxipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Troxipide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROXIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Troxipid kann durch eine Hydrierungsreaktion mit 3,4,5-Triethoxy-N-[(3RS)-pyridin-3-yl]benzamid synthetisiert werden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Hydrierungskatalysators unter kontrollierter Temperatur und Druck, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Troxipid nach einem ähnlichen Syntheseweg, aber im größeren Maßstab hergestellt. Der Prozess umfasst die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Troxipid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Troxipid kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.
Substitution: Troxipid kann Substitutionsreaktionen eingehen, insbesondere an seiner Methoxybenzol-Gruppierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate, die die Kernstruktur von Troxipid beibehalten, aber unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Troxipid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in der Untersuchung von magen-schützenden Mitteln eingesetzt.
Biologie: Troxipid wird hinsichtlich seiner Auswirkungen auf den Schutz der Magenschleimhaut und seiner Interaktion mit verschiedenen biologischen Signalwegen untersucht.
Medizin: Die Verbindung wird umfassend hinsichtlich ihres therapeutischen Potenzials bei der Behandlung von Magengeschwüren und gastroösophagealer Refluxkrankheit erforscht.
Industrie: Troxipid wird in der Formulierung von gastroretentiven Medikamenten-Freisetzungssystemen eingesetzt, um die Bioverfügbarkeit und Wirksamkeit von oralen Medikamenten zu verbessern
5. Wirkmechanismus
Troxipid wirkt, indem es mit Rezeptoren im Magen-Darm-Trakt interagiert, was zur Aktivierung von Schutzmechanismen führt, die die Integrität der Magenschleimhaut verbessern. Dieser Mechanismus trägt zu einer verringerten Entzündung und verbesserten Heilung bei. Die Verbindung stimuliert die Produktion von zellschützenden Prostaglandinen, die die Schleim-, Bikarbonat- und Phospholipid-Sekretion erhöhen, den Schleimhautblutfluss verbessern und die epitheliale Restitution und Schleimhautheilung beschleunigen .
Ähnliche Verbindungen:
Misoprostol: Ein weiteres magen-schützendes Mittel, das die Schleim- und Bikarbonatsekretion stimuliert.
Sucralfat: Bildet eine schützende Barriere auf der Magenschleimhaut.
Protonenpumpenhemmer (z. B. Omeprazol): Reduzieren die Magensäuresekretion, haben aber nicht die gleichen magen-schützenden Eigenschaften wie Troxipid.
Einzigartigkeit von Troxipid: Troxipid ist einzigartig in seiner Fähigkeit, die Magenschleimhaut unabhängig vom pH-Wert von Magen oder Zwölffingerdarm zu schützen. Im Gegensatz zu Protonenpumpenhemmern reduziert Troxipid nicht die Magensäuresekretion, sondern verstärkt die natürlichen Schutzmechanismen der Magenschleimhaut .
Wirkmechanismus
Troxipide operates by interacting with receptors in the gastrointestinal tract, leading to the activation of protective mechanisms that enhance the integrity of the stomach lining. This mechanism contributes to reduced inflammation and improved healing. The compound stimulates the production of cytoprotective prostaglandins, which increase mucus, bicarbonate, and phospholipid secretion, enhance mucosal blood flow, and accelerate epithelial restitution and mucosal healing .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
| Compound | Primary Mechanism | Key Differentiator |
|---|---|---|
| Troxipide | Cytoprotection via mucus/prostaglandin enhancement; anti-inflammatory effects. | Non-antisecretory; does not alter gastric pH. |
| Ranitidine | H₂-receptor antagonist; reduces gastric acid secretion. | Targets acid production; limited mucosal healing effects. |
| Famotidine | H₂-receptor antagonist; potent acid suppression. | Higher acid inhibition efficacy but no direct cytoprotection. |
| Misoprostol | Synthetic prostaglandin E1 analog; enhances mucus and bicarbonate secretion. | Risk of uterine contractions; contraindicated in pregnancy. |
This compound’s unique non-antisecretory mechanism makes it suitable for patients requiring mucosal repair without acid suppression .
Clinical Efficacy
This compound vs. Ranitidine
A 2010 clinical trial (n=300+) compared 300 mg/day this compound with 300 mg/day Ranitidine in patients with moderate-to-severe gastritis:
- Endoscopic healing rates : this compound showed superior healing for erosions (85.71% vs. 41.66%), redness (71.43% vs. 34.29%), and edema (92% vs. 41.18%) .
- Symptom relief : this compound achieved higher improvement rates for gastric mucosal erosion (98.31% vs. 78.18%) and edema (97.96% vs. 69.77%) .
- Tolerability : this compound had fewer adverse effects, enhancing patient compliance .
This compound vs. Prototype Cytoprotectants
Preclinical data suggest this compound outperforms traditional cytoprotectants (e.g., sucralfate) in ulcer inhibition rates (89.3% in GU rats) and anti-inflammatory biomarker modulation (e.g., reduced IL-6, TNF-α) .
Pharmacokinetics and Metabolism
| Parameter | This compound (GU Rats) | This compound (Normal Rats) | Ranitidine |
|---|---|---|---|
| Cmax | ↑ 2.1-fold | Baseline | Rapid absorption (tmax: 2h) |
| AUC(0–t) | ↑ 1.8-fold | Baseline | Lower tissue distribution |
| t₁/₂ | ↑ 5.1 h | 3.5 h | 2.5 h |
| Bioavailability | ↓ 30% | 100% | ~50% |
This compound’s prolonged half-life in GU rats correlates with enhanced efficacy in mucosal repair. Ranitidine, while faster-acting, lacks tissue-specific distribution .
Structural Analogs and Derivatives
Recent drug repurposing efforts have synthesized this compound analogs with expanded therapeutic profiles:
- Compound 5a : Introduced [1,2,4]triazolo[1,5-a]pyrimidine group; showed antiproliferative activity against breast (MCF-7) and gastric (MGC-803) cancer cells (IC₅₀: 12–18 μM) .
- Compound 5q : Most potent analog in PC3 (prostate cancer) cells; IC₅₀: 8.2 μM vs. This compound (IC₅₀ >100 μM) .
Stability and Formulation
This compound’s stability-indicating HPLC methods validate its susceptibility to base-induced degradation (5–20% degradation under 0.1N NaOH) but stability under acidic and thermal conditions . Comparatively, ranitidine degrades under oxidative stress, requiring antioxidants in formulations.
Biologische Aktivität
Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, this compound enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.
Pharmacokinetics
Recent studies have explored the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of this compound using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that this compound is well-absorbed and that its metabolites contribute to its therapeutic effects.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| C_max (ng/mL) | 150.7 |
| T_max (hours) | 2.5 |
| Half-life (hours) | 6.4 |
| Volume of distribution (L/kg) | 0.8 |
| Clearance (L/h) | 4.5 |
Pharmacodynamics
This compound exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:
- Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.
- Anti-inflammatory Effects : this compound has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Mucosal Healing : Clinical trials indicate that this compound significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .
Clinical Efficacy
This compound's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.
Case Study Overview
- This compound vs. Ranitidine :
- This compound vs. Rabeprazole :
Table 2: Clinical Outcomes from Trials
| Treatment | Complete Healing (%) | Symptom Relief (%) |
|---|---|---|
| This compound | 88.14 | 70.42 |
| Ranitidine | 56.36 | 19.72 |
| Rabeprazole | 76 | Not specified |
Safety Profile
This compound has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental model to evaluate Troxipide's efficacy in gastric ulcer treatment?
- Methodological Answer : A validated approach involves inducing gastric ulcers in rats using methods like ethanol/HCl or acetic acid, followed by this compound administration. Key steps include:
- Adaptation phase : 3-week acclimatization and ulcer induction .
- Pharmacodynamic evaluation : Measure biomarkers (e.g., C-PARP-1 for apoptosis, HSP-90 for stress response) in blood and gastric tissue.
- Pharmacokinetic profiling : Collect plasma samples at intervals (e.g., 0–28 hrs) to calculate parameters like AUC, Cmax, and t½ using HPLC .
Q. What analytical methods ensure this compound's purity and stability in pharmaceutical formulations?
- Methodological Answer :
- Purity testing : Use HPLC with UV detection (λ=256–260 nm) and internal standards (e.g., 4-aminoacetophenone). This compound RS serves as the reference standard .
- Dissolution testing : Employ paddle method (50 rpm, 900 mL water) to ensure ≥85% dissolution within 60 minutes .
- Stability protocols : Store at -20°C in airtight containers; monitor residual solvents and degradation products via TLC and mass spectrometry .
Q. What are the critical pharmacokinetic parameters for this compound in bioequivalence studies?
- Methodological Answer : Key parameters include:
- Cmax : Peak plasma concentration (e.g., ~1050 ng/mL in humans).
- AUC(0-t) : Area under the curve (e.g., ~8737 ng·h/mL).
- t½ : Half-life (~7.3 hrs).
- tmax : Time to peak concentration (~3 hrs).
- Use a crossover design with ≥28 subjects and a 1-week washout period. Statistical equivalence requires 90% CI of test/reference ratios (Cmax, AUC) within 80–125% .
Advanced Research Questions
Q. How does this compound's cytoprotective mechanism differ from proton pump inhibitors (PPIs) and H2-receptor antagonists?
- Methodological Answer : Unlike PPIs (acid suppression), this compound enhances mucosal defense via:
- Mucus production : Upregulates mucin secretion in gastric epithelium.
- Prostaglandin synthesis : Stimulates PGE2 to promote mucosal repair.
- Anti-inflammatory action : Reduces neutrophil migration and ROS generation (e.g., via inhibition of IL-8).
- Validate using in vitro models (e.g., LPS-stimulated macrophages) and in vivo histopathology .
Q. What experimental strategies resolve contradictions in this compound’s solubility and bioavailability data?
- Methodological Answer : Address discrepancies by:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or micronization to improve dissolution in aqueous media .
- Bioavailability optimization : Conduct comparative studies with radiolabeled this compound (³H/C14) to track absorption/distribution in rodent models .
- Data normalization : Adjust for inter-study variability in pH conditions and animal strains using meta-analysis tools .
Q. Can this compound synergize with antibiotics to combat drug-resistant pathogens like MRSA?
- Methodological Answer : Preliminary evidence suggests synergistic effects with ceftriaxone:
- Combination index (CI) : Calculate via Chou-Talalay method (CI<1 indicates synergy). For MRSA, CI=0.85 at Fa=0.75 (75% inhibition) .
- Mechanistic studies : Assess bacterial membrane permeability using fluorescent probes (e.g., ethidium bromide uptake) and gene expression profiling (e.g., mecA regulation) .
Q. How do researchers validate this compound’s metabolites and their pharmacological activity?
- Methodological Answer :
- Metabolite identification : Use LC-MS/MS to profile urine/plasma samples. Major metabolites include hydroxylated and glucuronidated derivatives .
- Activity assays : Test metabolites in gastric cell lines (e.g., AGS) for cytoprotection (e.g., wound healing assays) and anti-inflammatory effects (e.g., TNF-α inhibition) .
Methodological Frameworks for Future Studies
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Answer :
- Non-compartmental analysis (NCA) : Calculate AUC and Cmax for bioavailability studies .
- Logistic regression : Model dose-effect curves for combination therapies (e.g., this compound + antibiotics) .
- Bland-Altman plots : Assess agreement between analytical methods (e.g., HPLC vs. UV spectrophotometry) .
Q. How can researchers optimize this compound formulations for enhanced mucosal adhesion?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
